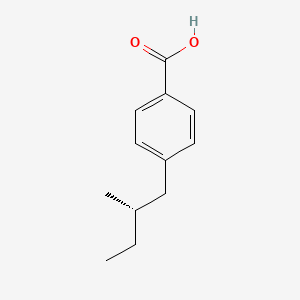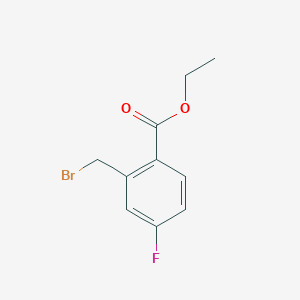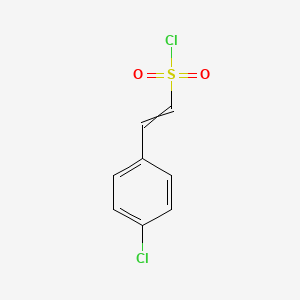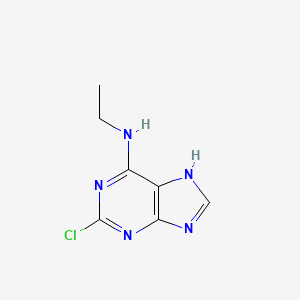
2-chloro-N-ethyl-9H-Purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-chloro-N-ethyl-9H-Purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biochemical processes. This compound is characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the N-position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-9H-Purin-6-amine typically involves the chlorination of a purine derivative followed by the introduction of an ethyl group. One common method involves the reaction of 6-chloropurine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts and optimized reaction parameters further enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-N-ethyl-9H-Purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-ethyl-7H-purin-6-amine derivatives.
Oxidation: Formation of purine oxides.
Reduction: Formation of N-ethyl-7H-purin-6-amine.
科学的研究の応用
2-chloro-N-ethyl-9H-Purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-chloro-N-ethyl-9H-Purin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 6-chloro-7H-purin-2-amine
- 2-amino-6-chloropurine
- 6-chloroguanine
Uniqueness
2-chloro-N-ethyl-9H-Purin-6-amine is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C7H8ClN5 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
2-chloro-N-ethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-2-9-5-4-6(11-3-10-4)13-7(8)12-5/h3H,2H2,1H3,(H2,9,10,11,12,13) |
InChIキー |
KOUDEUMDARQLLZ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC2=C1NC=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,3-difluorophenyl)methyl]cyclopropanamine](/img/structure/B8736582.png)
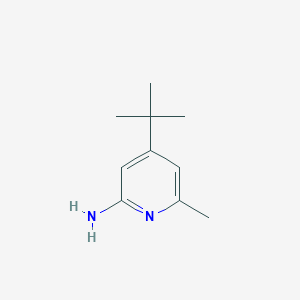
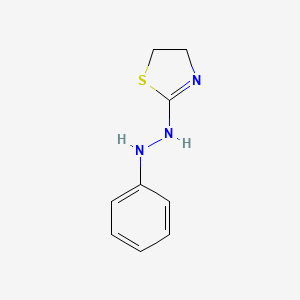
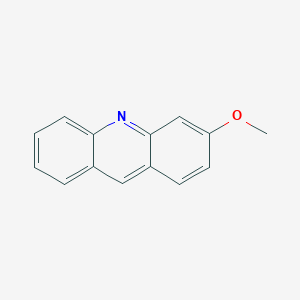
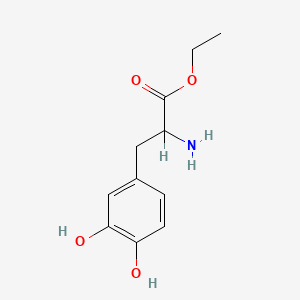
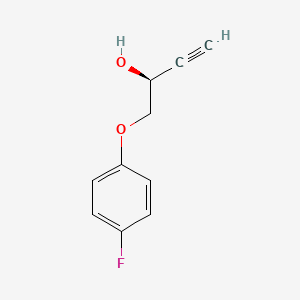
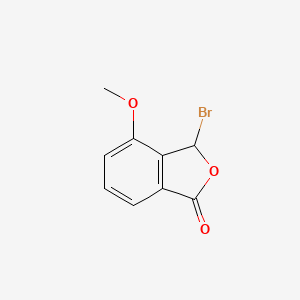
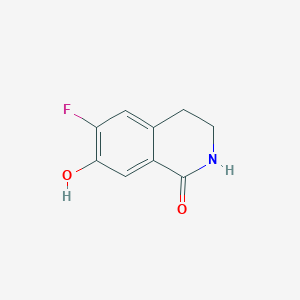
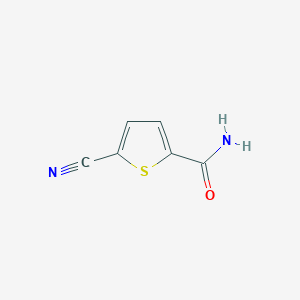
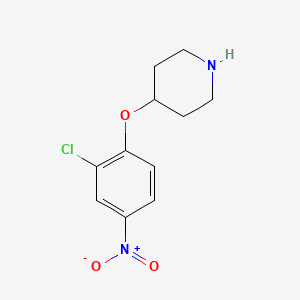
![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
